BenchChemオンラインストアへようこそ!

GR 64349 TFA

NK2 receptor Receptor selectivity cAMP assay

GR 64349 TFA is the definitive NK2 agonist benchmark. Its R-γ-lactam constraint ensures unmatched selectivity (>1000-fold vs NK1), eliminating off-target confounding in complex tissues and in vivo voiding models. Choose this characterized reference standard to validate NK2-mediated responses and benchmark novel candidates with confidence.

Molecular Formula C44H69F3N10O13S
Molecular Weight 1035.1 g/mol
Cat. No. B14764177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 64349 TFA
Molecular FormulaC44H69F3N10O13S
Molecular Weight1035.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C42H68N10O11S.C2HF3O2/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43;3-2(4,5)1(6)7/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55);(H,6,7)/t26-,27-,28+,29-,30-,31-,32-,34-;/m0./s1
InChIKeyHVDABCKCQYULKK-GHUJIWMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR 64349 TFA (CAS 137593-52-3) for NK2 Receptor Research: Sourcing Specifications and Key Identifiers


The compound (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid is a synthetic peptide corresponding to GR 64349 in its trifluoroacetate (TFA) salt form . GR 64349 is a conformationally constrained analog of neurokinin A (NKA) engineered to act as a potent and highly selective agonist at the tachykinin NK2 receptor [1]. Its primary utility lies in pharmacological research as a reference tool for dissecting NK2 receptor-mediated physiology and for benchmarking novel NK2-targeting compounds.

Why NK2 Receptor Pharmacology Demands GR 64349 Over Generic NKA Analogs in Critical Assays


Generic substitution with the endogenous ligand neurokinin A (NKA) or alternative NK2-preferring peptides (e.g., [βAla⁸]-NKA(4–10), LMN-NKA) introduces substantial experimental variability due to differences in receptor subtype selectivity profiles, signaling pathway bias, and susceptibility to peptidase degradation [1][2]. GR 64349's constrained R-γ-lactam structure confers a selectivity window exceeding 1,000-fold versus NK1 and 300-fold versus NK3 receptors—a degree of discrimination not replicated by less constrained analogs [3]. Consequently, substituting GR 64349 with a generic NK2 agonist risks off-target NK1/NK3 receptor activation, confounding interpretation of functional outcomes in complex tissue preparations or in vivo models where multiple tachykinin receptor subtypes are co-expressed.

Quantitative Differentiation Evidence for GR 64349 TFA: Direct Comparator Data for Informed Procurement Decisions


Recombinant Human Receptor Selectivity: 900-Fold NK2/NK1 Discrimination Defines GR 64349 as the Benchmark Agonist

In CHO cells expressing human recombinant NK2 and NK1 receptors, GR 64349 exhibits nearly 900-fold higher potency at NK2 receptors compared to NK1 receptors in cAMP accumulation assays, confirming it as the most selective NK2 receptor agonist described to date [1]. This selectivity window substantially exceeds that of the prototype NK2 agonist LMN-NKA, which demonstrates only 74-fold selectivity in the same assay system.

NK2 receptor Receptor selectivity cAMP assay

Functional Potency in Human Smooth Muscle: GR 64349 Outperforms [βAla⁸]-NKA(4–10) and Substance P in Prostatic Urethra and Prostate

In isolated human prostatic urethra and prostate smooth muscle strips, GR 64349 is the most potent contractile agonist among tested NK2-preferring peptides, with a rank order of potency GR 64349 > [βAla⁸]-NKA(4–10) > NKA(4–10) > SP [1]. The NK1-selective agonist GR 73632 is ineffective up to 30 μM in prostate tissue, underscoring the NK2-specific nature of the response [1].

Smooth muscle contraction Urogenital pharmacology Human tissue assay

Binding Affinity Hierarchy in CHO-hNK2R Cells: GR 64349 (Ki 12 nM) vs [βAla⁸]-NKA(4–10) (Ki 21 nM)

In competition binding studies using [¹²⁵I]-NKA on CHO cells stably expressing human NK2 receptors, GR 64349 displays higher affinity (Ki = 12 ± 3 nM) than the comparator peptide [βAla⁸]-NKA(4–10) (Ki = 21 ± 8 nM) [1]. Both compounds exhibit negligible affinity for NK1 or NK3 receptors (Ki > 10 μM), confirming their NK2 selectivity but with GR 64349 demonstrating ~1.8-fold tighter binding.

Radioligand binding Receptor affinity CHO cells

IP3 Accumulation Potency: GR 64349 (EC50 155 nM) vs [βAla⁸]-NKA(4–10) (EC50 445 nM)

In CHO-hNK2R cells, GR 64349 stimulates inositol trisphosphate (IP3) accumulation with an EC50 of 155 ± 14 nM, approximately 3-fold more potent than [βAla⁸]-NKA(4–10) (EC50 = 445 ± 78 nM) and 21-fold more potent than substance P (EC50 = 3,197 ± 669 nM) [1]. The concentration-response curve of GR 64349 closely parallels that of the endogenous ligand NKA (EC50 = 68 ± 18 nM).

Phospholipase C signaling IP3 assay Functional potency

Human Bronchus Contraction: GR 64349 Matches NKA Potency While NK1 and NK3 Agonists Remain Inactive

In human isolated bronchus preparations, GR 64349 is only 3-fold weaker than the most potent agonist neurokinin A (NKA, EC50 = 2 nM), whereas agonists selective for NK1 receptors (substance P methyl ester) and NK3 receptors (senktide) are completely inactive [1]. This pattern confirms that contraction of human bronchus is mediated exclusively by NK2 receptors.

Airway smooth muscle Human tissue pharmacology Receptor characterization

In Vivo Micturition Reflex: GR 64349 Activates Voiding via NK2 Receptor Mechanism Independent of NK1 Pathways

When administered intra-arterially to anesthetized rats, GR 64349 and the NK1-selective agonist GR 73632 are equipotent in activating the micturition reflex [1]. However, only GR 73632-induced activation is antagonized in a dose-dependent manner by the selective NK1 antagonist GR 82334; GR 64349-induced activation is unaffected by NK1 blockade [1]. This demonstrates that GR 64349 elicits voiding through a distinct, NK2-specific pathway.

Micturition reflex In vivo pharmacology Bladder function

Optimized Application Scenarios for GR 64349 TFA Based on Quantified Differentiation Evidence


NK2 Receptor Pharmacological Validation in Recombinant Cell-Based Screening Cascades

GR 64349 TFA serves as the benchmark reference agonist for validating NK2 receptor expression and functional coupling in recombinant cell lines (e.g., CHO, HEK293). Its 900-fold selectivity window versus NK1 receptors in cAMP assays [1] and 500-fold selectivity in calcium mobilization assays [1] enables confident confirmation that observed functional responses arise specifically from NK2 receptor activation, not from endogenous NK1 or NK3 receptor cross-talk. This makes GR 64349 essential for establishing assay QC parameters and benchmarking novel NK2-targeting compounds during hit-to-lead campaigns.

Human Tissue Pharmacology Studies Investigating Urogenital and Airway Smooth Muscle Contractility

In isolated human tissue bath preparations—particularly prostatic urethra, prostate, and bronchus—GR 64349 provides the highest functional potency among selective NK2 agonists [1][2]. Its rank-order superiority over [βAla⁸]-NKA(4–10) and NKA(4–10) in human prostate [1], combined with the complete inactivity of NK1 and NK3 agonists in bronchus [2], positions GR 64349 as the definitive tool for characterizing NK2 receptor-mediated contractile responses in native human tissues. This is critical for translational pharmacology studies investigating lower urinary tract symptoms (LUTS) and airway hyperresponsiveness.

In Vivo Micturition Reflex Studies Requiring NK2-Specific Pathway Dissection

For in vivo studies of bladder voiding function in rodent models, GR 64349 uniquely enables selective activation of the NK2 receptor-mediated component of the micturition reflex without recruiting NK1 pathways [1]. Unlike NK1 agonists (e.g., GR 73632) whose effects are blocked by NK1 antagonists, GR 64349-induced voiding is NK1-independent, allowing researchers to parse the relative contributions of NK1 versus NK2 receptor activation to lower urinary tract function [1]. This application is particularly valuable for evaluating NK2 receptor antagonists as potential therapeutics for overactive bladder.

Structure-Activity Relationship (SAR) Studies for NK2 Receptor Agonist Development

GR 64349's well-characterized pharmacological profile—including binding affinity (Ki = 12 nM) [1], functional potency in IP3 (EC50 = 155 nM) [1] and PGE2 (EC50 = 9 nM) [1] assays, and 1,400-fold NK2/NK1 selectivity in IP-1 accumulation [2]—establishes it as the reference standard for benchmarking novel NK2 agonist candidates. The R-γ-lactam conformational constraint that confers GR 64349's exceptional selectivity serves as a validated structural template for medicinal chemistry optimization. Procurement of characterized GR 64349 enables direct, quantitative comparison of new chemical entities against a well-defined pharmacological benchmark.

Quote Request

Request a Quote for GR 64349 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.